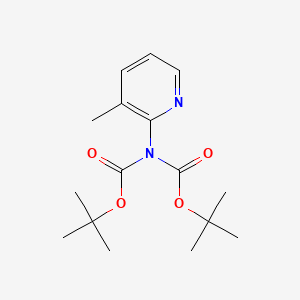
2-Methoxypyridine-3-boronic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxypyridine-3-boronic acid hydrochloride (2MPBH) is a versatile, water-soluble boronic acid derivative that is used in a wide range of scientific and medical applications. 2MPBH is a key intermediate in the synthesis of new compounds, and has been used in the development of new drugs and diagnostic agents. 2MPBH is also used in the synthesis of polymers and other materials, and has been found to be a useful tool in the study of enzyme and protein binding.
Wissenschaftliche Forschungsanwendungen
2-Methoxypyridine-3-boronic acid hydrochloride has been used in a variety of scientific and medical applications. In the field of biochemistry, 2-Methoxypyridine-3-boronic acid hydrochloride is used as a tool to study enzyme and protein binding. 2-Methoxypyridine-3-boronic acid hydrochloride has also been used in the synthesis of new drugs and diagnostic agents. In the field of materials science, 2-Methoxypyridine-3-boronic acid hydrochloride has been used in the synthesis of polymers and other materials.
Wirkmechanismus
2-Methoxypyridine-3-boronic acid hydrochloride acts as a substrate for enzymes and proteins and can bind to them in a variety of ways. The binding of 2-Methoxypyridine-3-boronic acid hydrochloride to enzymes and proteins can be used to study their structure and function. 2-Methoxypyridine-3-boronic acid hydrochloride can also be used as a tool to study enzyme and protein binding in a variety of different contexts, such as drug design, diagnostics, and materials science.
Biochemical and Physiological Effects
2-Methoxypyridine-3-boronic acid hydrochloride has been found to have various biochemical and physiological effects. In the field of drug design, 2-Methoxypyridine-3-boronic acid hydrochloride has been used to study the binding of drugs to enzymes and proteins, which can be used to develop new drugs that are more effective and have fewer side effects. In the field of diagnostics, 2-Methoxypyridine-3-boronic acid hydrochloride has been used to study the binding of diagnostic agents to enzymes and proteins, which can be used to develop more accurate and reliable diagnostic tests.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methoxypyridine-3-boronic acid hydrochloride has several advantages and limitations for laboratory experiments. 2-Methoxypyridine-3-boronic acid hydrochloride is a highly soluble, water-soluble boronic acid derivative that is easy to handle and store. It is also relatively inexpensive and can be used in a variety of applications. However, 2-Methoxypyridine-3-boronic acid hydrochloride has a relatively short shelf life and can degrade over time. Additionally, 2-Methoxypyridine-3-boronic acid hydrochloride can be toxic if ingested, and should be handled with care.
Zukünftige Richtungen
There are a number of potential future directions for the use of 2-Methoxypyridine-3-boronic acid hydrochloride. One potential application is the development of new drugs and diagnostic agents. 2-Methoxypyridine-3-boronic acid hydrochloride can also be used in the development of new materials, such as polymers, for a variety of applications. Additionally, 2-Methoxypyridine-3-boronic acid hydrochloride can be used to study enzyme and protein binding in a variety of contexts, such as drug design, diagnostics, and materials science. Finally, 2-Methoxypyridine-3-boronic acid hydrochloride can be used to study the binding of drugs and diagnostic agents to enzymes and proteins, which can be used to develop more effective and reliable drugs and diagnostic tests.
Synthesemethoden
2-Methoxypyridine-3-boronic acid hydrochloride can be synthesized by a variety of methods. The most commonly used method is the reaction of 2-methoxypyridine and 3-boronic acid in aqueous hydrochloric acid. This reaction produces a white solid that is highly soluble in water and can be used in a variety of applications.
Eigenschaften
IUPAC Name |
(2-methoxypyridin-3-yl)boronic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO3.ClH/c1-11-6-5(7(9)10)3-2-4-8-6;/h2-4,9-10H,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZPHCJZCXRZGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)OC)(O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxypyridine-3-boronic acid hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 2-{[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}piperidine-1-carboxylate](/img/structure/B6337815.png)
![tert-Butyl 2{[4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}piperidine-1-carboxylate](/img/structure/B6337823.png)


![5-Methyl-1-(p-tolylsulfonyl)pyrrolo[2,3-b]pyridine](/img/structure/B6337833.png)

![2-[Pyridazin-3(2H)-one]thiazole-4-boronic acid pinacol ester](/img/structure/B6337843.png)




![Pyrazolo[1,5-a]pyridin-2-ylmethylamine hydrochloride, 95%](/img/structure/B6337908.png)